
Antitumor agent-50
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor Agent-50 is a promising compound in the field of oncology, known for its potent antitumor properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy. Its unique chemical structure allows it to target specific molecular pathways involved in tumor growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor Agent-50 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of specific aromatic compounds under controlled conditions. This is followed by a series of reactions, including nitration, reduction, and cyclization, to form the core structure of this compound. The final step involves purification and crystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity reagents and solvents to minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality and purity of the final product.
化学反应分析
Types of Reactions: Antitumor Agent-50 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antitumor activity. These derivatives are often studied to understand the structure-activity relationship and to optimize the compound’s efficacy.
科学研究应用
Antitumor Agent-50 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell growth and apoptosis.
Medicine: Explored as a potential therapeutic agent in preclinical and clinical trials for various types of cancer.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance its bioavailability and therapeutic efficacy.
作用机制
The mechanism of action of Antitumor Agent-50 involves its interaction with specific molecular targets within cancer cells. It primarily targets the DNA of cancer cells, causing DNA damage and inhibiting DNA replication. This leads to the activation of apoptotic pathways, resulting in programmed cell death. Additionally, this compound may inhibit key enzymes involved in cell cycle progression, further preventing tumor growth.
相似化合物的比较
Cisplatin: A platinum-based compound known for its DNA-damaging effects.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Paclitaxel: A diterpene alkaloid that stabilizes microtubules and prevents cell division.
Uniqueness of Antitumor Agent-50: this compound stands out due to its unique chemical structure and its ability to selectively target cancer cells while minimizing damage to healthy cells. Unlike some other antitumor agents, it exhibits a lower incidence of side effects, making it a more favorable option for cancer therapy.
属性
分子式 |
C17H14FNO3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
methyl 3-[3-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate |
InChI |
InChI=1S/C17H14FNO3S/c1-22-17(21)12-5-2-4-11(8-12)16-19(15(20)10-23-16)14-7-3-6-13(18)9-14/h2-9,16H,10H2,1H3 |
InChI 键 |
RQQWKPNFUAPBBY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC(=C1)C2N(C(=O)CS2)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


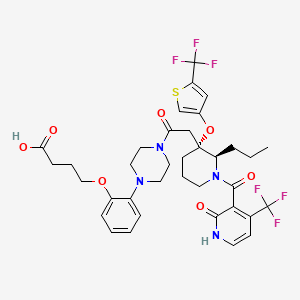
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)
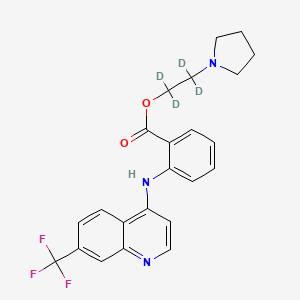



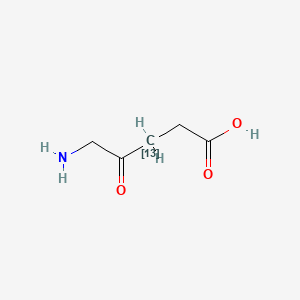
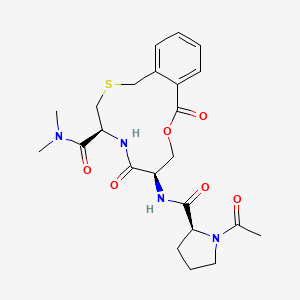
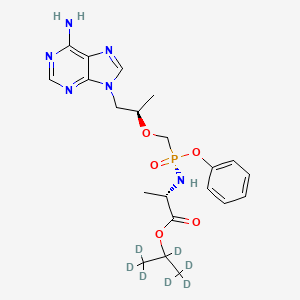
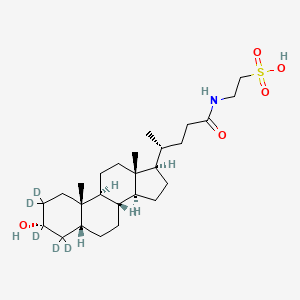
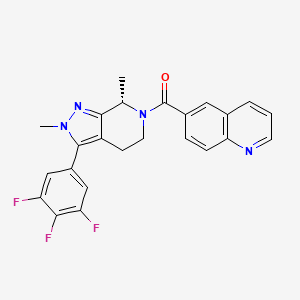
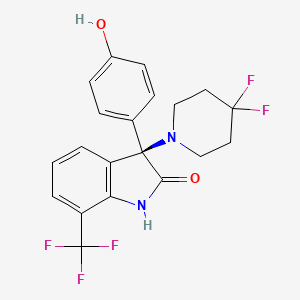
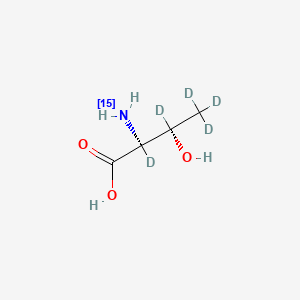
![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
